molecular formula C8H9NO3S B1472096 (3-Methoxy-4-nitrophenyl)(methyl)sulfane CAS No. 860734-15-2

(3-Methoxy-4-nitrophenyl)(methyl)sulfane

Cat. No.: B1472096
CAS No.: 860734-15-2
M. Wt: 199.23 g/mol
InChI Key: MFJDNQWUCNGTSE-UHFFFAOYSA-N
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Description

“(3-Methoxy-4-nitrophenyl)(methyl)sulfane” is a chemical compound with the molecular formula C8H9NO3S . It has a molecular weight of 199.23 g/mol.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a methoxy group (OCH3) and a nitro group (NO2). The benzene ring is also attached to a sulfane group with a methyl group .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Cardiotonic Drugs : A study describes the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, a key intermediate in the preparation of cardiotonic drugs Sulmazole and Isomazole, starting from readily available compounds through a process-oriented approach (D. Lomov, 2019).

  • Coupling Reactions : Research into coupling reactions and metal-catalyzed processes has utilized compounds related to "(3-Methoxy-4-nitrophenyl)(methyl)sulfane" for synthesizing complex organic molecules, demonstrating the versatility of these compounds in organic synthesis (J. Stille et al., 2003).

  • Electrochemical Reduction Studies : Studies on the electrochemical reduction of similar aryl sulfones have provided insights into their reactivity and potential applications in developing new electrochemical processes (J. Pilard et al., 2001).

Material Development and Characterization

  • Transparent Polyimides : A study has shown that thiophenyl-substituted benzidines, synthesized from compounds similar to "this compound," can be used to develop transparent polyimides with high refractive indices and small birefringences, suitable for optoelectronic applications (P. Tapaswi et al., 2015).

  • Dihydrofolate Reductase Inhibitors : Research into dihydropyrimidine-5-carbonitrile derivatives, incorporating "this compound," has explored their potential as dihydrofolate reductase inhibitors, highlighting the role of these compounds in the development of new therapeutics (L. H. Al-Wahaibi et al., 2021).

Properties

IUPAC Name

2-methoxy-4-methylsulfanyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-12-8-5-6(13-2)3-4-7(8)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJDNQWUCNGTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860734-15-2
Record name 2-methoxy-4-(methylsulfanyl)-1-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-2-methoxy-1-nitrobenzene (1.38 g, 8.06 mmol) and sodium methyl mercaptide (0.622 g, 8.87 mmol) in DMF (25 mL) was stirred at room temperature for 18 hours. The reaction was the diluted with water and extracted with EtOAc. The combined extracts were washed with brine, dried over sodium sulfate, filtered and concentrated to give (3-methoxy-4-nitrophenyl)(methyl)sulfane (0.95 g, 59%).
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
0.622 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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